3,15-Dihydroxy-11,23-dioxolanost-8-en-26-oic acid
Description
Historical Context of Discovery and Early Investigations
The discovery of Ganolucidic acid B is rooted in the extensive phytochemical exploration of Ganoderma lucidum, a fungus with a long history of use in traditional Asian medicine. Initial investigations into the chemical constituents of this mushroom led to the isolation of numerous triterpenoids.
Ganolucidic acid B was first reported in the mid-1980s. In 1985, researchers Kikuchi, Matsuda, and colleagues announced the isolation of new triterpenoids, including ganolucidic acids A and B, from the fruiting bodies of Ganoderma lucidum. mdpi.com A subsequent, more detailed paper in 1986 further described the structures of ganolucidic acids A and B as new lanostane-type triterpenoids. mdpi.comnih.gov
These early investigations relied on established techniques for natural product chemistry. The process typically involved extracting the dried and powdered fruiting bodies of the fungus with solvents like methanol (B129727) or chloroform. scielo.org.mxekb.eg The resulting crude extract was then subjected to multiple rounds of chromatographic separation, such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to isolate the individual compounds. The structural elucidation of Ganolucidic acid B was a critical step, achieved through the use of spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which revealed its distinct molecular framework and the arrangement of its functional groups.
Natural Occurrence and Distribution within Ganoderma Species
Ganolucidic acid B is a secondary metabolite found primarily in fungi belonging to the genus Ganoderma. redalyc.org While initially identified in the widely recognized species Ganoderma lucidum, subsequent research has confirmed its presence in a variety of other Ganoderma species distributed globally. nih.govnih.gov
The compound has been identified in:
Ganoderma lucidum : The most common source, found in fruiting bodies. mdpi.comnih.govnih.gov
Ganoderma sinense : Detected in extracts from this species.
Australian Ganoderma Species : A study analyzing 22 Australian Ganoderma specimens identified Ganolucidic acid B as one of 32 triterpenoids present, noting that its distribution correlated with the morphology of the fruiting body, particularly in those with a laccate (shiny) pileus. mdpi.com
Ganoderma theaecolum : This species is also a known source of the compound.
The concentration and presence of Ganolucidic acid B can vary depending on several factors. Studies have shown that the levels of different triterpenoids fluctuate during the various growth stages of the fungus. mdpi.com For instance, one metabolomics study found that the content of Ganolucidic acid B was highest during the pileus-shaping (PS) stage of G. lucidum development. mdpi.com The primary source for isolating Ganolucidic acid B remains the fungal fruiting body. d-nb.info
Classification within Lanostane-Type Triterpenoids
Ganolucidic acid B is classified as a lanostane-type triterpenoid (B12794562). nih.govencyclopedia.pub This classification is based on its fundamental chemical structure, which is derived from a lanostane (B1242432) backbone. The key characteristics of this class and Ganolucidic acid B's place within it are defined by its molecular architecture.
Core Skeleton : Triterpenoids are composed of 30 carbon atoms derived from six isoprene (B109036) units. ekb.eg The lanostane-type triterpenoids, specifically, are characterized by a tetracyclic skeleton—four fused rings (three six-membered and one five-membered). nih.gov This core structure is a result of the cyclization of the precursor molecule, squalene (B77637). nih.gov
High Degree of Oxidation : Ganoderma triterpenoids, including Ganolucidic acid B, are typically highly oxygenated, meaning their structures are modified with multiple oxygen-containing functional groups. mdpi.comscielo.org.mx
Specific Functional Groups : The precise identity of Ganolucidic acid B is determined by the specific type and location of these functional groups on the lanostane framework. Its structure (Molecular Formula: C₃₀H₄₆O₆) features hydroxyl (-OH) groups at carbons 3 and 15, a ketone (=O) group at carbon 11, and a carboxyl group (-COOH) in the side chain at carbon 26. This specific arrangement of functional groups distinguishes it from other related Ganoderma triterpenoids like ganoderic acids and lucidenic acids. mdpi.comfrontiersin.org
Significance in Natural Product Chemistry Research
Ganolucidic acid B holds significance in the field of natural product chemistry for several reasons. The complexity and structural diversity of triterpenoids isolated from Ganoderma make them a rich area of study.
The compound serves as a model for investigating the chemistry and reactivity of highly oxygenated triterpenoids. Its unique array of functional groups provides multiple sites for chemical modification, allowing researchers to explore how structural changes affect its properties.
Furthermore, Ganolucidic acid B is valuable in structure-activity relationship (SAR) studies. nih.gov By comparing its biological activity to that of other closely related triterpenoids, scientists can deduce which structural features—such as the presence of a hydroxyl group at a specific position or a carboxyl group in the side chain—are essential for a particular effect. For example, it was included in a study analyzing the features necessary for aldose reductase inhibition, which found that the carboxyl group in the side chain was crucial for this activity. nih.gov The continued isolation and characterization of compounds like Ganolucidic acid B from diverse Ganoderma species contribute to the chemotaxonomic understanding of this fungal genus. rjpponline.org
Structure
2D Structure
Properties
CAS No. |
98683-75-1 |
|---|---|
Molecular Formula |
C30H46O6 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
6-(3,15-dihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H46O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22-24,33-34H,8-15H2,1-7H3,(H,35,36) |
InChI Key |
YPYHGMCHNBTMDB-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O |
melting_point |
167 - 169 °C |
physical_description |
Solid |
Origin of Product |
United States |
Isolation, Purification, and Advanced Analytical Characterization Methodologies
Methodologies for Extraction and Isolation from Biological Matrices
The initial step in studying Ganolucidic acid B involves its extraction from the fungal matrix, typically the fruiting bodies or mycelia of Ganoderma species. A variety of extraction techniques are utilized, with the choice of method often influencing the yield and purity of the final extract.
Commonly employed methods include solvent extraction, where organic solvents like ethanol (B145695) or methanol (B129727) are used to draw out the triterpenoids from the mushroom material. researchgate.net Hot water extraction is another conventional method, particularly for obtaining water-soluble polysaccharides, but it can also extract some triterpenoids. researchgate.net More advanced and efficient techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction have also been explored to enhance the extraction efficiency and reduce processing times. researchgate.netcabidigitallibrary.org Soxhlet extraction is a traditional and effective method for recovering terpenoids due to its high extraction efficiency. researchgate.net
Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes further processing to isolate Ganolucidic acid B. This often involves partitioning the extract with different solvents, such as chloroform, to separate compounds based on their polarity. nih.gov
Chromatographic Techniques for Purification and Separation
Chromatography is an indispensable tool for the purification and separation of Ganolucidic acid B from the complex mixture of triterpenoids present in Ganoderma extracts. A combination of different chromatographic techniques is often necessary to achieve a high degree of purity.
Column Chromatography: Initial purification frequently involves silica (B1680970) gel column chromatography. This technique separates compounds based on their affinity for the stationary phase (silica gel) and the mobile phase (a solvent or solvent mixture).
High-Performance Liquid Chromatography (HPLC): For fine separation and purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating ganoderic acids. nih.gov In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a gradient of acetonitrile (B52724) and water containing a small amount of acid, such as acetic acid. nih.govnih.gov The detection of Ganolucidic acid B is typically carried out using a UV detector. nih.gov
Counter-Current Chromatography (CCC): Counter-current chromatography has emerged as a valuable technique for the preparative separation of triterpenoids from Ganoderma lucidum. researchgate.net This method utilizes a two-phase solvent system and can be combined with pH-zone-refining to effectively separate individual ganoderic acids, including Ganolucidic acid B. researchgate.net
The following table summarizes a typical HPLC method for the analysis of ganoderic acids:
| Parameter | Condition |
| Chromatography System | Agilent 1260 Infinity HPLC |
| Column | Zorbax C18 |
| Mobile Phase | Gradient of acetonitrile and 0.1% acetic acid |
| Flow Rate | 0.6 mL/min |
| Detection Wavelength | 254 nm |
This table is based on data from a validated reverse-phase HPLC method for the quantitative determination of Ganoderic acids A and B. nih.gov
Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation
Once Ganolucidic acid B has been isolated and purified, advanced analytical techniques are employed to confirm its structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules, including the stereochemistry of chiral centers. numberanalytics.com Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of Ganolucidic acid B. nih.gov
Two-dimensional (2D) NMR techniques are crucial for making unambiguous assignments of all the proton and carbon signals in the molecule. By analyzing the coupling constants and through-space interactions observed in various NMR experiments, the relative stereochemistry of the molecule can be determined. nih.govqd-latam.com The chemical shifts of specific protons and carbons are indicative of their local chemical environment, which is influenced by the stereochemical arrangement of atoms. vanderbilt.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight of Ganolucidic acid B and for obtaining information about its structural fragments. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the molecular formula.
Electrospray ionization (ESI) is a common ionization technique used for the analysis of triterpenoids. nih.gov In the negative ion mode, triterpenoids typically show [M-H]⁻ and [2M-H]⁻ ions. nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) experiments are performed to induce fragmentation of the parent ion. researchgate.net The resulting fragmentation pattern provides valuable structural information. For instance, the cleavage of the C and D rings of the triterpenoid (B12794562) skeleton is a key fragmentation pathway. nih.gov The positions of functional groups like hydroxyl and ketone groups influence the fragmentation pattern, which can help in distinguishing between isomers. nih.govresearchgate.net
The following table illustrates common fragment ions observed in the mass spectra of triterpenoids from Ganoderma lucidum:
| Ion Type | Description |
| [M-H]⁻ | Deprotonated molecular ion |
| [2M-H]⁻ | Dimer ion |
| [M-H-H₂O]⁻ | Loss of a water molecule |
| b, b-1, b-2, b-16 ions | Resulting from D-ring cleavage in compounds with hydroxyls at C-7 and C-15 |
| a ions | Resulting from C-ring cleavage in compounds with a ketone at C-15 |
This table is based on fragmentation behaviors of triterpenoids from Ganoderma lucidum observed in ESI-MS. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in Ganolucidic acid B. The IR spectrum will show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carboxylic acid (-COOH) groups. glycoscience.runih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy is used to identify the presence of chromophores, which are the parts of the molecule that absorb light. msu.edu For Ganolucidic acid B, the UV spectrum is influenced by the conjugated systems within its structure. epa.gov The detection wavelength for HPLC analysis is often chosen based on the UV absorption maxima of the compound. nih.gov
Quantitative and Qualitative Analytical Methods for Profiling and Standardization
To ensure the quality and consistency of Ganoderma products, it is crucial to have reliable analytical methods for the qualitative and quantitative analysis of key bioactive compounds like Ganolucidic acid B.
Qualitative analysis focuses on identifying the presence of Ganolucidic acid B in a sample. fullstory.com This is typically achieved by comparing the retention time and UV spectrum of a peak in an HPLC chromatogram with that of a known standard. researchgate.net Mass spectrometry also plays a vital role in the qualitative identification by providing molecular weight and fragmentation data. researchgate.net
Quantitative analysis aims to determine the exact amount of Ganolucidic acid B in a sample. fullstory.com A validated HPLC method with a UV detector is the most common approach for quantification. nih.gov This involves creating a calibration curve using a certified reference standard of Ganolucidic acid B. By comparing the peak area of the compound in the sample to the calibration curve, its concentration can be accurately determined. nih.gov Studies have reported varying amounts of Ganolucidic acid B in different strains and parts of Ganoderma mushrooms. nih.govchemfaces.com
High-Performance Liquid Chromatography (HPLC)-Based Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of triterpenoids, including Ganolucidic acid B, from the complex chemical matrix of Ganoderma species. researchgate.netnih.gov The method's robustness and precision make it suitable for quality control and the standardization of Ganoderma extracts. vulcanchem.comnih.gov Reverse-phase HPLC (RP-HPLC) is the most commonly employed method for analyzing these compounds. nih.govnih.gov
Methodologies for the simultaneous determination of multiple triterpenoids typically utilize a C18 analytical column. nih.govresearchgate.net Gradient elution is often necessary to achieve adequate separation of the structurally similar triterpenoids. nih.gov The mobile phase commonly consists of a mixture of acetonitrile and acidified water (e.g., with phosphoric acid or acetic acid), with the gradient program adjusted to optimize the resolution of various ganoderic, lucidenic, and ganolucidic acids. researchgate.netnih.govsciopen.com Detection is typically performed using a Diode-Array Detector (DAD) or a UV-Vis detector at a wavelength of approximately 252 nm or 254 nm, where the lanostane-type triterpenoids exhibit characteristic absorbance. nih.govnih.govmdpi.com
While many studies focus on quantifying the more abundant triterpenoids like Ganoderic acid A and Ganoderic acid B, the developed HPLC methods are capable of separating and quantifying a broader spectrum of compounds, including Ganolucidic acid B. mdpi.comnih.gov The validation of these methods generally demonstrates good linearity, precision, and accuracy, with high recovery rates for the analyzed compounds. researchgate.netnih.gov For instance, a validated method for multiple triterpenes showed linearity over a concentration range of 7.5–180 µg/mL, with limits of detection (LOD) and quantification (LOQ) as low as 0.34 µg/mL and 1.01 µg/mL, respectively. researchgate.net Such methods are crucial for ensuring the consistency and quality of Ganoderma products. nih.gov
Table 1: Typical Parameters for HPLC Quantification of Triterpenoids in Ganoderma
| Parameter | Specification | Source(s) |
|---|---|---|
| Chromatography System | High-Performance Liquid Chromatography (HPLC) | researchgate.netnih.gov |
| Column | Reverse-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | nih.govresearchgate.net |
| Mobile Phase | Acetonitrile and acidified water (e.g., 0.03% H₃PO₄) | nih.govnih.gov |
| Elution Mode | Gradient | nih.govnih.gov |
| Flow Rate | 0.8 - 1.2 mL/min | nih.govresearchgate.net |
| Detection Wavelength | 252 nm or 254 nm | nih.govmdpi.com |
| Column Temperature | 35 - 40 °C | researchgate.net |
Molecular Networking and Chemometric Approaches for Chemical Profiling
Advanced analytical techniques such as mass spectrometry-based molecular networking and chemometrics are increasingly used for the comprehensive chemical profiling of Ganoderma lucidum. These methods allow for the rapid characterization of dozens of constituents, including Ganolucidic acid B, and facilitate the discovery of novel compounds. researchgate.netnih.gov Molecular networking, by organizing large-scale mass spectrometry data based on fragmentation similarity, helps in the structural elucidation of known and unknown triterpenoids. nih.gov
In one study, a combination of high-resolution mass spectrometry and molecular networking led to the characterization of 109 different constituents from Ganoderma lucidum spores. nih.gov Within this complex network, Ganolucidic acid B was successfully identified and characterized by its observed mass-to-charge ratio (m/z) and specific fragmentation patterns in the mass spectrum. nih.gov
Chemometric analyses, such as Hierarchical Cluster Analysis (HCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are applied to the large datasets generated by HPLC or LC-MS to identify chemical markers that can differentiate samples based on various factors. researchgate.netnih.govnih.gov These statistical tools have successfully revealed that the chemical composition of G. lucidum can vary significantly. researchgate.netnih.gov In a study analyzing samples from three major production regions in China, Ganolucidic acid B was identified as a key chemical marker. researchgate.netnih.gov Further research using metabolomics has shown that the relative abundance of Ganolucidic acid B can also vary depending on the growth stage of the mushroom, with its highest content observed during the pileus-expanding stage (the period when the cap is growing). mdpi.com
Table 2: Chemometric and Molecular Networking Findings for Ganolucidic Acid B
| Analytical Approach | Key Finding | Significance | Source(s) |
|---|---|---|---|
| Molecular Networking & OPLS-DA | Identified Ganolucidic acid B as a geographical marker for G. lucidum from the Jilin province. | Differentiates samples from other regions like Henan and Shandong based on chemical profile. | researchgate.netnih.gov |
| Molecular Networking & LC-QTOF-MS | Characterized Ganolucidic acid B in Ganoderma lucidum spores. | Facilitates in-depth chemical profiling and identification of constituents in different parts of the fungus. | nih.gov |
| Metabolomics & Network Analysis | The content of Ganolucidic acid B was found to be highest during the pileus-expanding growth stage. | Demonstrates that the concentration of specific triterpenoids is dynamic throughout the fungal life cycle. | mdpi.com |
Regional and Varietal Chemical Composition Analysis
The chemical profile of Ganoderma lucidum, including the concentration of Ganolucidic acid B, is significantly influenced by geographical origin and varietal differences. researchgate.netnih.gov The cultivation environment, substrate, and genetic strain all contribute to this variation, leading to notable differences in the quality and composition of the final product. nih.gov
Analysis using chemometric tools has demonstrated that G. lucidum samples from different provinces in China (Jilin, Henan, and Shandong) have distinct chemical compositions. researchgate.netnih.gov In this comparative analysis, Ganolucidic acid B emerged as a significant differentiating marker, being characteristic of the samples originating from the Jilin province. researchgate.netnih.gov This highlights the importance of considering the geographical source when evaluating the chemical constituents of Ganoderma. While Ganolucidic acid B was a marker for Jilin, other compounds like Ganoderenic acid A were markers for Henan, and Ganodernoid D for Shandong. researchgate.netnih.gov
Furthermore, research into different cultivated varieties of G. lucidum has revealed significant disparities in their triterpenoid profiles. frontiersin.orgfrontiersin.org A study comparing a widely cultivated strain (GL_V1) with a newly developed strain (GL_V2) through untargeted metabolomics found clear differences in their triterpenoid compositions. frontiersin.orgnih.gov The new GL_V2 variety showed a 1.4-fold increase in total triterpenoid content and exhibited higher levels of several key compounds, including three ganolucidic acids, when compared to the original strain. frontiersin.orgnih.gov These findings underscore that targeted breeding and strain selection can lead to varieties with superior and more consistent triterpenoid profiles.
Table 3: Regional and Varietal Markers in Ganoderma lucidum
| Factor | Region / Variety | Characteristic Marker(s) | Source(s) |
|---|---|---|---|
| Geographical Origin | Jilin Province | Ganolucidic acid B | researchgate.netnih.gov |
| Henan Province | Ganoderenic acid A | researchgate.netnih.gov | |
| Shandong Province | Ganodernoid D | researchgate.netnih.gov | |
| Varietal Strain | GL_V2 (New Variety) | Increased levels of ganoderic acids, ganoderiols, and ganolucidic acids. | frontiersin.orgnih.gov |
Biosynthesis and Metabolic Engineering of Ganolucidic Acid B
Overview of Triterpenoid (B12794562) Biosynthetic Pathways in Ganoderma
The biosynthesis of all triterpenoids in Ganoderma, including Ganolucidic acid B, originates from the mevalonate (B85504) (MVA) pathway. nih.govnih.gov This is the sole pathway for triterpenoid backbone synthesis in fungi, as the alternative methylerythritol 4-phosphate (MEP) pathway found in plants and some bacteria is absent. nih.gov The MVA pathway starts with acetyl-CoA and proceeds through a series of intermediates to produce isopentenyl pyrophosphate (IPP), the basic five-carbon building block. semanticscholar.orgscirp.org
Six of these IPP units are sequentially condensed to form the 30-carbon molecule farnesyl diphosphate (B83284) (FPP), which is then converted to squalene (B77637). semanticscholar.orgscirp.org Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256). mdpi.com This linear molecule is then cyclized by the enzyme lanosterol (B1674476) synthase (LS) to form lanosterol, the tetracyclic precursor to all ganoderic and ganolucidic acids. semanticscholar.orgmdpi.com The immense diversity of triterpenoids found in Ganoderma arises from subsequent modifications to this shared lanosterol skeleton. researchgate.netscirp.org These modifications, primarily catalyzed by cytochrome P450 (CYP450) enzymes and other transferases, include a series of oxidation, reduction, and acylation reactions that decorate the lanosterol backbone at various positions to create specific compounds like Ganolucidic acid B. researchgate.netscirp.orgresearchgate.net
Key Enzymatic Steps in Ganolucidic Acid B Formation
The formation of Ganolucidic acid B can be divided into two major stages: the synthesis of the lanosterol precursor via the MVA pathway and the subsequent post-lanosterol modifications that define its final structure.
The initial phase of biosynthesis relies on the MVA pathway to construct the fundamental triterpenoid skeleton. Several key enzymes in this pathway have been identified as critical regulatory points. researchgate.net
Squalene Synthase (SQS): SQS catalyzes the head-to-head condensation of two FPP molecules to form squalene. scirp.org This is a critical branch point, committing the metabolic flow specifically towards triterpenoid synthesis. researchgate.net
Lanosterol Synthase (LS): Also known as 2,3-oxidosqualene cyclase (OSC), this enzyme performs the intricate cyclization of 2,3-oxidosqualene to produce the foundational tetracyclic structure of lanosterol. nih.govsemanticscholar.org
Table 1: Key Enzymes in the Early Biosynthesis of Ganolucidic Acid B
| Enzyme | Abbreviation | Gene | Function in Pathway |
|---|---|---|---|
| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | hmgr | Catalyzes the rate-limiting conversion of HMG-CoA to mevalonate. asm.orgmdpi.com |
| Squalene Synthase | SQS | sqs | Commits FPP to the triterpenoid pathway by synthesizing squalene. scirp.org |
| Lanosterol Synthase | LS / OSC | ls / osc | Cyclizes 2,3-oxidosqualene to form the lanosterol skeleton. nih.govsemanticscholar.org |
The specific identity of Ganolucidic acid B is determined by a series of tailoring reactions that modify the lanosterol backbone. While the complete enzymatic sequence leading to Ganolucidic acid B is not fully elucidated, it is known to involve extensive oxidative steps. scirp.orgmdpi.com These reactions are primarily catalyzed by a large family of cytochrome P450 (CYP450) monooxygenases, which introduce hydroxyl and carbonyl groups at specific carbon positions on the lanostane (B1242432) skeleton. researchgate.netscirp.orgresearchgate.net
Genomic analysis of Ganoderma lucidum has revealed a large number of CYP450 genes that are believed to be involved in the diversification of triterpenoids. scirp.org For instance, the enzyme CYP5150L8 has been identified as catalyzing the initial three-step oxidation of lanosterol. nih.gov The formation of Ganolucidic acid B, which co-occurs with other compounds like ganoderic acids A and C2, likely shares parts of this downstream pathway, with specific CYP450s and other enzymes like reductases and transferases performing the final modifications that define its unique structure.
Genetic and Environmental Regulation of Biosynthetic Gene Expression
The production of Ganolucidic acid B is tightly regulated at both the genetic and environmental levels. The expression of key biosynthetic genes, including hmgr, sqs, and ls, is influenced by various factors. frontiersin.orgnih.gov
Genetic Regulation: Transcription factors are crucial for controlling the expression of biosynthetic genes. For example, the transcription factor GlbHLH5 has been shown to positively regulate the transcription of hmgr, sqs, and ls, thereby promoting triterpenoid biosynthesis. frontiersin.orgnih.gov Other transcription factors, such as those from the GATA, MADS, and HMG-box families, have also been implicated in regulating the pathway in response to different signals. mdpi.combegellhouse.comfrontiersin.org
Environmental Regulation: The biosynthesis of Ganoderma triterpenoids is a secondary metabolic process often triggered by environmental stress. begellhouse.comhortherbpublisher.com
Elicitors: Signal molecules, known as elicitors, can significantly enhance production. Methyl jasmonate (MeJA) is a well-studied elicitor that upregulates the expression of multiple genes in the MVA pathway. mdpi.comfrontiersin.orgfrontiersin.org Other elicitors include salicylic (B10762653) acid and cellulase. nih.govresearchgate.net
Culture Conditions: Physical and chemical factors in the growth environment play a significant role. Nitrogen limitation has been shown to induce the expression of genes involved in triterpenoid synthesis. begellhouse.comhortherbpublisher.com Other parameters like temperature, pH, and the specific carbon and nitrogen sources available can also modulate gene expression and, consequently, the final yield of triterpenoids. begellhouse.comhortherbpublisher.com For instance, high temperatures can increase nitric oxide (NO) and calcium ion levels, which in turn regulate ganoderic acid production. hortherbpublisher.com
Biotechnological Strategies for Enhanced Production and Diversification
The low natural yield of Ganolucidic acid B has prompted the development of biotechnological strategies to increase its production. These approaches primarily focus on the genetic manipulation of Ganoderma species. nih.govtandfonline.com
Gene Overexpression: A primary strategy to boost production is the overexpression of key rate-limiting genes in the biosynthetic pathway. tandfonline.com
Overexpression of a truncated version of the hmgr gene in G. lucidum led to a two-fold increase in total ganoderic acid content and an accumulation of the intermediates squalene and lanosterol. asm.orgnih.gov
Similarly, the overexpression of the ls gene has been shown to result in a significant elevation of ganoderic acid production. mdpi.com These studies demonstrate that increasing the metabolic flux through the early stages of the pathway is an effective method for enhancing the yield of downstream triterpenoids. asm.orgmdpi.com
CRISPR/Cas9: The advent of the CRISPR/Cas9 genome editing tool has opened new possibilities for precise and efficient metabolic engineering in Ganoderma. nih.govsjtu.edu.cn
Gene Knockout: CRISPR/Cas9 can be used to disrupt or knock out genes in competing metabolic pathways, redirecting precursors towards triterpenoid synthesis. nih.govmdpi.com It can also be used to silence inhibitory genes within the pathway itself. mdpi.com
Gene Activation: CRISPR-based activation systems (CRISPRa) can be employed to simultaneously upregulate the expression of multiple biosynthetic genes without the need for constructing multiple overexpression vectors, offering a powerful tool for pathway-level engineering. mdpi.comfrontiersin.org
Precise Editing: The technology has been successfully used to edit functional genes involved in ganoderic acid biosynthesis, such as cyp5150l8, demonstrating its utility for targeted modifications to alter the profile of triterpenoids produced. mdpi.comsjtu.edu.cn Researchers have successfully used the CRISPR/Cas9 system to disrupt the ura3 gene, which not only serves as a selection marker but also forces metabolic reprogramming that can enhance triterpenoid biosynthesis. mdpi.com
These advanced genetic tools hold significant promise for developing high-yielding Ganoderma strains specifically optimized for the production of Ganolucidic acid B and other valuable triterpenoids. tandfonline.comfrontiersin.org
Fermentation Optimization and Strain Improvement
The production of ganolucidic acid B via microbial fermentation is a complex process influenced by numerous genetic and environmental factors. To enhance the yield and make the production commercially viable, significant research has focused on two primary areas: the optimization of fermentation conditions and the improvement of the producing fungal strains through metabolic and genetic engineering.
Fermentation Optimization
The biosynthesis of triterpenoids, including ganolucidic acid B, in Ganoderma species is highly sensitive to the culture environment. Both submerged liquid fermentation and solid-state fermentation methods are employed, with the goal of maximizing mycelial biomass and the output of desired secondary metabolites. nih.govd-nb.info Optimization strategies typically involve the systematic adjustment of nutritional and physical parameters.
Key Research Findings in Fermentation Optimization:
Nutritional Requirements: The composition of the culture medium is a critical factor. The choice of carbon and nitrogen sources significantly impacts both fungal growth and triterpenoid synthesis. Studies have shown that while glucose is a common carbon source, other substrates like wort and corn flour can also be effective, sometimes leading to higher yields of intracellular triterpenoids. nih.govresearchgate.net For instance, one study optimized conditions for Ganoderma lucidum and achieved a maximum intracellular triterpenoid production of 93.21 mg/100 ml using a medium containing 4.10% wort and 1.89% yeast extract. nih.gov The use of complex nitrogen sources such as peptone and soybean meal has also been explored to improve yields. uacj.mxthescipub.com
Physical Culture Conditions: Parameters such as pH, temperature, aeration, and culture time must be precisely controlled. The optimal pH for triterpenoid production in Ganoderma is often found to be in the acidic range, around 5.4 to 5.5. nih.govuacj.mx A study on Ganoderma tsugae solid-state fermentation identified an optimal temperature of 27°C and a culture time of 45 days for maximizing triterpenoid content, which included ganolucidic acid B. mdpi.com Furthermore, strategies like two-stage cultivation, involving an initial phase of rapid mycelial growth followed by a static culture phase to promote metabolite accumulation, have proven effective for increasing the yield of ganoderic acids. mdpi.comresearchgate.net Air supply is another crucial element, as adequate oxygen can significantly improve the accumulation of triterpenoids in static liquid cultures. mdpi.com
Elicitation: The addition of specific molecules, known as elicitors, to the culture medium is a novel strategy to stimulate secondary metabolite production. While not extensively documented specifically for ganolucidic acid B, the principle of using elicitors to enhance triterpenoid synthesis in Ganoderma is an active area of research. uacj.mx
Table 1: Examples of Optimized Fermentation Conditions for Triterpenoid Production in Ganoderma Species
| Fungal Strain | Fermentation Type | Optimized Parameters | Resulting Yield | Reference |
|---|---|---|---|---|
| Ganoderma lucidum | Submerged Liquid | Medium: 4.10% Wort, 1.89% Yeast Extract; pH: 5.40 | 93.21 mg/100 ml Intracellular Triterpenoids | nih.gov |
| Ganoderma tsugae G42 | Solid-State (Rice) | Inoculation: 20%; Temperature: 27°C; Time: 45 days | 48.94 mg/g Triterpenoids | mdpi.com |
| Ganoderma lucidum | Two-Stage Liquid | Carbon: 40 g/L Glucose; Nitrogen: Limitation; Culture: Air-supplied static | 986.53 mg/L of five specific Ganoderic Acids | mdpi.com |
| Ganoderma tuberculosum | Submerged Liquid | Medium: 21 g/L Corn flour, 7 g/L Protein powder, 16 g/L Sucrose, 2.93 g/L Peptone; Temperature: 25°C | Enhanced biomass production | researchgate.netuacj.mx |
Strain Improvement
Beyond optimizing culture conditions, enhancing the intrinsic capability of the fungus to produce ganolucidic acid B is a key strategy for improving yields. This is primarily achieved through genetic engineering and metabolic engineering. nih.gov The goal is to modify the organism's metabolic pathways to channel more precursors towards the synthesis of the desired triterpenoids. mdpi.com
Key Research Findings in Strain Improvement:
Metabolic Engineering: This approach involves the targeted modification of specific genes within the biosynthetic pathway. nih.gov The biosynthesis of all triterpenoids, including ganolucidic acid B, originates from the mevalonate (MVA) pathway. mdpi.com A critical rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). mdpi.com Research has demonstrated that overexpressing the gene for HMGR in Ganoderma lucidum leads to engineered strains that accumulate significantly more ganoderic acids compared to wild-type strains. nih.gov
Genetic Transformation Systems: The development of reliable genetic transformation methods is fundamental to successful strain improvement. nih.gov Establishing homologous genetic transformation systems for G. lucidum has enabled the targeted overexpression of key biosynthetic genes. nih.gov Further research into the complex regulatory networks and the identification of other key enzymes, such as specific cytochrome P450 monooxygenases and glycosyltransferases involved in the later, diversifying steps of triterpenoid synthesis, offer promising targets for future genetic manipulation. mdpi.com
Table 2: Genetic Engineering Strategy for Enhanced Ganoderic Acid Production
| Organism | Gene Manipulated | Engineering Strategy | Outcome | Reference |
|---|---|---|---|---|
| Ganoderma lucidum | 3-hydroxy-3-methylglutaryl coenzyme A reductase (hmgr) | Deregulated overexpression of the homologous gene | Engineered strains accumulated more ganoderic acids than wild-type strains. | nih.gov |
By combining optimized fermentation processes with genetically superior fungal strains, it is possible to create a highly efficient and controlled system for the production of specific, high-value compounds like ganolucidic acid B.
Preclinical Biological Activities and Elucidation of Molecular Mechanisms
In Vitro and In Vivo (Non-Human) Models for Activity Assessment
The biological effects of Ganolucidic acid B have been predominantly studied using in vitro and in vivo models. In vitro assays, utilizing cell lines such as human leukemia HL-60, HepG2 hepatocellular carcinoma, and MCF-7 breast adenocarcinoma cells, have been crucial in determining its cytotoxic and anti-proliferative properties. vulcanchem.com These models allow for the direct assessment of the compound's impact on cellular processes. For instance, the parallel artificial membrane permeability assay (PAMPA-BBB) has been employed to evaluate the potential of Ganolucidic acid B and other compounds to cross the blood-brain barrier, a critical factor for neuroprotective applications. nih.govnih.gov
In vivo studies, often conducted in murine models, have provided further evidence of its therapeutic potential. For example, in animal models of induced inflammation, Ganolucidic acid B has been shown to reduce swelling and pain, with histological analysis confirming a decrease in inflammatory cell infiltration. Similarly, in mice with implanted leukemia cells, the administration of this compound led to a significant reduction in tumor volume.
Antimicrobial and Antifungal Activities
Ganolucidic acid B has demonstrated notable antimicrobial and antifungal properties, suggesting its potential as a lead compound for developing new antimicrobial agents. ontosight.airesearchgate.netresearchgate.net Research has shown that extracts from Ganoderma lucidum, containing Ganolucidic acid B among other triterpenoids, exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, these extracts have shown inhibitory effects on bacteria such as Staphylococcus aureus and Streptococcus pyogenes. nih.govnih.gov
The antifungal activity of Ganoderma lucidum extracts has also been documented. mdpi.com While specific studies focusing solely on the antifungal effects of isolated Ganolucidic acid B are less common, the broader research on Ganoderma extracts points to a potential role for its constituent triterpenoids in combating fungal pathogens. nih.govmdpi.com
Antioxidant and Free Radical Scavenging Activities
Ganolucidic acid B is recognized for its antioxidant properties, which are largely attributed to its chemical structure. ontosight.airesearchgate.net The presence of hydroxyl groups allows it to scavenge free radicals, thereby protecting cells from oxidative stress. This mechanism involves the donation of a hydrogen atom from its hydroxyl groups to reactive oxygen species (ROS), a process that is dependent on the structure of the compound.
Anti-inflammatory Modulations
Ganolucidic acid B exhibits significant anti-inflammatory effects by modulating key inflammatory pathways. ontosight.airesearchgate.net It has been shown to reduce the production and release of pro-inflammatory cytokines. A key mechanism underlying its anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B-cells) signaling pathway, a central regulator of inflammation. mdpi.comnih.gov By suppressing NF-κB activation, Ganolucidic acid B mitigates the inflammatory response. mdpi.com
Studies using RAW 264.7 macrophages have shown that Ganolucidic acid B can suppress the production of nitric oxide (NO), a pro-inflammatory mediator, induced by lipopolysaccharide (LPS). vulcanchem.com This effect is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS). vulcanchem.com Furthermore, it has been observed to reduce the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in these models. vulcanchem.com
Cellular Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines
Ganolucidic acid B has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines, making it a compound of interest in cancer research. ontosight.airesearchgate.net It has been shown to inhibit the proliferation of human leukemia HL-60 cells, among others.
| Cell Line | Cancer Type | Noted Effect of Ganolucidic Acid B | Reference |
| HL-60 | Human Leukemia | Inhibition of proliferation, Induction of apoptosis | |
| HepG2 | Hepatocellular Carcinoma | Dose-dependent cytotoxicity (IC50 = 12.5 μM) | vulcanchem.com |
| MCF-7 | Breast Adenocarcinoma | Dose-dependent cytotoxicity (IC50 = 18.7 μM) | vulcanchem.com |
A primary mechanism through which Ganolucidic acid B exerts its anticancer effects is the induction of apoptosis, or programmed cell death. This process involves the activation of a cascade of enzymes known as caspases. Specifically, Ganolucidic acid B has been found to induce apoptosis through the activation of caspase-9 and caspase-3. The activation of these caspases subsequently leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a key protein involved in DNA repair and cell death. This cleavage is a hallmark of apoptosis. The pro-apoptotic effects are also mediated by an elevation of the Bax/Bcl-2 ratio, which promotes the mitochondrial pathway of apoptosis. vulcanchem.com
In addition to inducing apoptosis, Ganolucidic acid B can also inhibit cancer cell proliferation by causing cell cycle arrest. While specific studies on Ganolucidic acid B's effect on cell cycle arrest are part of the broader research on Ganoderma triterpenoids, related compounds like Ganoderic acid DM have been shown to mediate G1 cell cycle arrest. nih.gov This is achieved by decreasing the protein levels of key cell cycle regulators such as CDK2, CDK6, and cyclin D1. nih.gov The ability of these triterpenoids to halt the cell cycle prevents cancer cells from dividing and proliferating. researchgate.net
Inhibition of Cell Migration and Invasion (e.g., MMP-9 Modulation)
Ganolucidic acid B, a triterpenoid (B12794562) found in Ganoderma lucidum, has been identified as a potential inhibitor of cancer cell migration and invasion, key processes in tumor metastasis. The mechanism underlying this activity involves the modulation of matrix metalloproteinases (MMPs), particularly MMP-9. MMPs are enzymes that degrade the extracellular matrix, facilitating the movement of cancer cells.
Research has shown that certain bioactive compounds from Ganoderma lucidum, including related ganoderic and lucidenic acids, can suppress the expression and activity of MMP-9. For instance, lucidenic acids have been found to exert anti-invasive effects on hepatoma cells. This inhibition of MMP-9 helps to maintain the integrity of the tissue barrier, thereby hindering the ability of cancer cells to invade surrounding tissues and metastasize. The downregulation of MMP-9 is often a result of interference with the signaling pathways that control its gene expression.
Effects on Cancer Cell Signaling Pathways (e.g., ERK, PI3K, JNK, AKT, FAK, NF-κB)
The anti-cancer effects of ganolucidic acid B and related compounds from Ganoderma lucidum are linked to their ability to modulate a complex network of intracellular signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.
Key pathways affected include:
ERK (Extracellular signal-regulated kinase): As part of the MAPK pathway, ERK signaling is crucial for cell proliferation. Lanostane-type triterpenes from Ganoderma lucidum have been shown to modulate the ERK1/2 signaling pathway in hepatocellular carcinoma cells, which contributes to their anti-invasive properties.
PI3K/AKT Pathway: This pathway is a central regulator of cell survival and growth. Its inhibition can lead to apoptosis (programmed cell death). The PI3K/AKT pathway is a known target of compounds from Ganoderma lucidum in exerting anti-tumor effects.
JNK (c-Jun N-terminal kinase): JNK is another member of the MAPK family. Its modulation by bioactive compounds can influence cancer cell fate.
FAK (Focal Adhesion Kinase): FAK is integral to cell adhesion and migration. Inhibition of FAK signaling can disrupt cell motility and invasion.
NF-κB (Nuclear Factor kappa B): This transcription factor is a master regulator of genes involved in inflammation, cell survival, and invasion. Triterpenes from Ganoderma lucidum have been shown to suppress NF-κB signaling. This suppression leads to the downregulation of target genes like MMP-9, thereby reducing the invasive behavior of cancer cells. The modulation of the ERK1/2 pathway by these compounds can decrease the DNA-binding activities of transcription factors including NF-κB.
The following table summarizes the signaling pathways modulated by compounds from Ganoderma lucidum and the resulting anti-cancer effects.
| Signaling Pathway | Key Proteins | Role in Cancer | Effect of Ganoderma lucidum Compounds |
| MAPK/ERK | ERK1/2 | Proliferation, Survival | Inhibition of phosphorylation |
| PI3K/AKT | PI3K, AKT | Survival, Growth, Proliferation | Inhibition of activation |
| FAK Signaling | FAK | Adhesion, Migration, Invasion | Inhibition |
| NF-κB Signaling | NF-κB | Gene expression for survival, invasion | Suppression of activation |
Enzyme Inhibition Studies
Ganolucidic acid B and related triterpenoids from Ganoderma lucidum have been investigated for their inhibitory effects on several key enzymes implicated in various diseases.
Aldose Reductase Inhibition
Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, its increased activity contributes to the development of diabetic complications. Ganolucidic acid B has been evaluated for its ability to inhibit this enzyme. In one study, ganolucidic acid B exhibited an IC₅₀ value greater than 199.2 µM, indicating weaker activity compared to other ganoderic acids like ganoderic acid Df, which showed potent inhibition with an IC₅₀ of 22.8 µM. This suggests that specific structural features, such as a hydroxyl group at the C-11 position, are crucial for potent aldose reductase inhibition, a feature that ganolucidic acid B lacks.
α-Glucosidase Inhibition
α-Glucosidase is a key intestinal enzyme responsible for digesting carbohydrates. Its inhibition can delay glucose absorption and help manage post-meal blood sugar spikes in individuals with type 2 diabetes. While various compounds from Ganoderma species have shown potent α-glucosidase inhibitory activity, specific data for ganolucidic acid B indicates it is not a strong inhibitor. For instance, in a study evaluating several constituents from Ganoderma resinaceum, ganolucidic acid B (referred to as compound 14) was tested but did not show significant inhibitory activity compared to the positive control, acarbose. In contrast, other compounds from the same fungus, like a newly discovered oxaspirolactone, demonstrated potent inhibition.
5α-Reductase Inhibition
The enzyme 5α-reductase converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Elevated DHT levels are linked to conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia. Triterpenoids isolated from Ganoderma lucidum have been identified as inhibitors of 5α-reductase. These compounds have been shown to suppress testosterone-induced prostate regrowth in animal models. While the general class of triterpenoids from Ganoderma shows promise, specific inhibitory values for ganolucidic acid B are not prominently reported in the reviewed literature.
HIV-1 Protease Inhibition
HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus (HIV), making it a critical target for antiretroviral drugs. Several triterpenoids from Ganoderma lucidum have demonstrated significant inhibitory activity against HIV-1 protease. Ganolucidic acid A, a closely related compound, showed significant anti-HIV-1 protease activity with an IC₅₀ value in the range of 20-90 µM. While ganolucidic acid B is often isolated alongside these active compounds, specific and potent inhibitory data for ganolucidic acid B itself against HIV-1 protease is not consistently highlighted, suggesting other related triterpenoids may be more active.
The following table provides a summary of the enzyme inhibitory activities studied for compounds from Ganoderma lucidum, including available data for ganolucidic acid B.
| Enzyme | Function | Disease Relevance | Ganolucidic Acid B Inhibitory Activity (IC₅₀) | Potent Inhibitors from Ganoderma |
| Aldose Reductase | Converts glucose to sorbitol | Diabetic Complications | >199.2 µM | Ganoderic Acid Df (IC₅₀ = 22.8 µM) |
| α-Glucosidase | Carbohydrate digestion | Type 2 Diabetes | Not significant | Ganoderol B (IC₅₀ = 119.8 µM) |
| 5α-Reductase | Converts testosterone to DHT | BPH, Alopecia | Data not specified | Triterpenoid fractions |
| HIV-1 Protease | Viral protein processing | HIV/AIDS | Data not specified | Ganolucidic Acid A (IC₅₀ = 20-90 µM) |
HMG-CoA Reductase Inhibition
Ganolucidic acid B is a lanosterol-type triterpenoid derived from the fungus Ganoderma lucidum. Triterpenoids from this fungus are recognized for their inhibitory effects on cholesterol biosynthesis. scielo.org.mx While the primary rate-limiting enzyme in the cholesterol synthesis pathway is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, research into the specific mechanisms of Ganoderma triterpenoids has revealed a more complex interaction with this pathway. nih.govwikipedia.org
Some studies indicate that the inhibitory action of certain Ganoderma-derived oxygenated sterols occurs at a post-mevalonate step. scielo.org.mx Specifically, these compounds have been found to inhibit lanosterol (B1674476) 14α-demethylase, the enzyme responsible for converting 24,25-dihydrolanosterol to cholesterol. nih.gov This inhibition was observed to be concentration-dependent. nih.gov The rationale for targeting enzymes beyond HMG-CoA reductase is to avoid potential side effects associated with the depletion of mevalonate (B85504), a precursor for numerous essential isoprenoids. nih.gov
Table 1: Investigated Enzymatic Inhibition in Cholesterol Synthesis by Ganoderma Triterpenoids
| Compound/Extract | Target Enzyme | Finding | Reference |
| Oxygenated Sterols from G. lucidum | Lanosterol 14α-demethylase | Potent inhibition of the conversion of lanosterol to cholesterol. | nih.gov |
| Ganoderic Acids (General) | Lanosterol 14α-demethylase | Inhibition of cholesterol synthesis at a post-mevalonate step. | scielo.org.mx |
| Ganolucidic acid B | HMG-CoA reductase | Exhibited inhibitory activity. | researchgate.net |
| Ganoderic Acids (A, B, C2, D, etc.) | 5α-reductase | Demonstrated inhibitory effects. | scielo.org.mx |
Immunomodulatory Effects on Immune Cells and Pathways
Ganolucidic acid B has demonstrated notable immunomodulatory activities. Research indicates that it can enhance immune responses by promoting the activation and proliferation of key immune cells, including lymphocytes and macrophages. Further studies have noted its immunomodulatory effect on human peripheral blood mononuclear cells. glycoscience.ru
The mechanisms underlying these effects are believed to involve the modulation of critical signaling pathways that regulate the immune system. Natural bioactive compounds frequently exert their immunomodulatory effects by influencing pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. explorationpub.commdpi.com Activation of these pathways can trigger a cascade of immune responses, including the release of cytokines and the enhancement of immune cell functions like phagocytosis and antigen presentation. explorationpub.comresearchgate.net For instance, certain constituents of Ganoderma lucidum have been shown to activate NF-κB and p38 MAPK signaling by interacting with receptors like Toll-like receptor 4 (TLR4) on macrophage surfaces. researchgate.net While this specific interaction has been detailed for polysaccharides from the fungus, it represents a plausible mechanism for triterpenoids like Ganolucidic acid B. By influencing these central signaling hubs, Ganolucidic acid B can help orchestrate a more robust immune response. explorationpub.com
Neurobiological Activities and Potential Mechanisms (e.g., NGF- and BDNF-like effects)
The neurobiological potential of Ganolucidic acid B and its derivatives has been an area of scientific investigation. A study revealed that methyl ganoderic acid B, a derivative of the compound, exhibited nerve growth factor (NGF)-like effects that promoted neuronal survival. researchgate.net NGF and another critical neurotrophin, brain-derived neurotrophic factor (BDNF), are essential for the growth, survival, differentiation, and structural integrity of neurons. frontiersin.orgnih.gov
BDNF, in particular, is a key regulator of synaptic plasticity, neurogenesis, and cell survival in the nervous system. nih.govmdpi.com It exerts its effects by binding to its receptor, Tropomyosin receptor kinase B (TrkB). wikipedia.org This binding triggers the autophosphorylation of the receptor and activates several downstream intracellular signaling cascades, including:
The MAPK/ERK Pathway: This pathway is crucial for neurite outgrowth and modulating dendritic length and complexity. nih.govmdpi.com
The PI3K/Akt Pathway: This cascade is vital for promoting cell survival by sequestering pro-apoptotic proteins. nih.gov
The PLCγ Pathway: Activation of this pathway leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), which is also implicated in neurite growth. nih.gov
These pathways converge on the activation of transcription factors like cAMP response element-binding protein (CREB), which regulates the expression of genes involved in neural plasticity and cell survival. nih.govmdpi.com The observed NGF-like activity of the Ganolucidic acid B derivative suggests that it may interact with these neurotrophic signaling pathways to confer its neuroprotective and survival-promoting effects. researchgate.net
Antiviral Activities (e.g., against HIV-1, EV71, Sendai virus)
Ganolucidic acid B has been identified as possessing significant antiviral properties against several viruses.
Human Immunodeficiency Virus-1 (HIV-1): Research has shown that Ganolucidic acid B is a moderately active inhibitor of HIV-1 protease (PR), an enzyme crucial for the lifecycle of the virus. researchgate.net In one study, Ganolucidic acid B, along with other related triterpenoids, demonstrated inhibitory activity against HIV-1 PR with a 50% inhibitory concentration (IC50) ranging from 0.17 to 0.23 mM. researchgate.net Computational docking studies further support the potential of Ganolucidic acid B to bind to the active site of HIV-1 protease. researchgate.net
Table 2: Inhibitory Activity of Ganolucidic Acid B against HIV-1 Protease
| Compound | Target | IC50 | Reference |
| Ganolucidic acid B | HIV-1 Protease | 0.17–0.23 mM | researchgate.net |
Enterovirus 71 (EV71): Enterovirus 71 is a primary causative agent of hand, foot, and mouth disease (HFMD). A study evaluating the antiviral effects of Ganoderma lucidum triterpenoids found that Ganolucidic acid B (referred to as GLTB in the study) significantly inhibited the replication of EV71 in human rhabdomyosarcoma (RD) cells. researchgate.net The antiviral activity of Ganolucidic acid B was reported to be stronger than that of Ribavirin, a conventional antiviral medication. The proposed mechanism of action involves blocking the adsorption of the virus to the host cells. researchgate.net
Sendai Virus: While direct studies on Ganolucidic acid B against the Sendai virus are limited, research on related compounds offers insight. A different ganoderic acid, GA-T, has been found to exert pharmacological effects against the Sendai virus by inhibiting the mTOR signaling pathway. researchgate.net This finding suggests that other triterpenoids from Ganoderma lucidum, including Ganolucidic acid B, could be promising candidates for further investigation against this and other paramyxoviruses.
Structure Activity Relationship Sar Investigations
Identification of Essential Structural Motifs for Bioactivity
The bioactivity of Ganolucidic acid B is also heavily dependent on two main components: the tetracyclic ring system and the side chain. nih.gov Modifications to the side chain, in particular, can significantly affect the pharmacological properties of these triterpenoids. nih.gov The presence and nature of various functional groups attached to this core structure, including hydroxyl, carbonyl, and carboxyl groups, are critical determinants of the compound's specific biological effects. mdpi.comnih.gov
Impact of Specific Hydroxyl, Carbonyl, and Carboxyl Groups on Activity
The presence, position, and orientation of oxygen-containing functional groups on the Ganolucidic acid B structure are paramount to its bioactivity.
Hydroxyl (-OH) Groups: The location of hydroxyl groups is a key factor. For instance, in related ganoderma acids, a hydroxyl substituent at the C-11 position has been identified as an important feature for aldose reductase inhibitory activity. its.ac.idnih.govresearchgate.net Furthermore, for some activities, hydroxyl groups at positions C-3, C-7, and C-15 are considered crucial. nih.govresearchgate.net The hydroxyl group at C-3, in particular, is thought to be important for α-glucosidase inhibitory activity in similar compounds. researchgate.net The presence of these polar groups can modulate the molecule's interaction with cell membranes and specific enzyme targets. mdpi.comnih.gov
Carboxyl (-COOH) Group: A free carboxylic acid group in the side chain is consistently reported as essential for several biological activities, including the inhibition of enzymes like aldose reductase and α-glucosidase. its.ac.idnih.govresearchgate.netnih.gov This acidic moiety is often a key interaction point with the active sites of target enzymes, suggesting its role as a pharmacophore. Research indicates that this carboxyl group is a key determinant for identifying α-glucosidase inhibitory activity, contributing to blood sugar reduction effects. nih.gov
Role of Double Bonds and Stereochemistry in Eliciting Effects
The degree of unsaturation and the spatial arrangement of atoms (stereochemistry) within the Ganolucidic acid B molecule also play significant roles in its bioactivity.
Double Bonds: The presence and location of carbon-carbon double bonds influence the rigidity and conformation of the molecule. Studies on related ganoderma acids have shown that a double bond moiety in the side chain, specifically between C-20 and C-22, contributes to improving aldose reductase inhibitory activity. its.ac.idnih.govresearchgate.net In other related compounds, double bonds at C-24 are also noted as being important for certain inhibitory activities. nih.gov
Stereochemistry: The stereochemistry of substituents on the lanostane (B1242432) skeleton is another critical factor. Triterpenoids isolated from Ganoderma lucidum often feature pairs of C-3 α/β stereoisomers. scielo.org.mx The specific orientation of the hydroxyl group at C-3 (alpha or beta) can significantly impact the biological activity profile of the compound.
Comparative Analysis with Related Lanostane Triterpenoids (e.g., other Ganoderic and Lucidenic Acids)
Comparing Ganolucidic acid B with other structurally similar lanostane triterpenoids, such as other ganoderic and lucidenic acids, provides valuable SAR insights. These compounds share the same core skeleton but differ in the number and position of hydroxyl, carbonyl, and acetyl groups, as well as the structure of their side chains. nih.govscielo.org.mx
Ganoderic acids and lucidenic acids are the two major groups of triterpenoids found in Ganoderma lucidum. nih.gov Ganoderic acids are typically C30 lanostane compounds, while lucidenic acids possess a C27 lanostane skeleton. nih.gov This difference in the side chain length and structure leads to variations in their pharmacological profiles.
For example, Ganoderic acid A and Ganoderic acid B are among the most studied triterpenoids from this class. mdpi.com While both exhibit anti-tumor activity, their specific mechanisms can differ, which is attributed to subtle structural variations. mdpi.com For instance, in studies on neuroprotective effects, both Ganoderic acid A and Ganolucidic acid B (referred to as Ganoderic acid B in some literature) were found to downregulate the pro-apoptotic protein Bax, but Ganolucidic acid B also downregulated Bad and inhibited glycogen (B147801) synthase kinase-3β (GSK-3β) activity more effectively, suggesting a better neuroprotective profile in that specific model. mdpi.comnih.gov
Similarly, lucidenic acids, which share the tetracyclic lanostane skeleton but have a different side chain, exhibit a distinct range of biological activities. nih.gov The structural diversity across these related compounds underscores how minor modifications to the lanostane scaffold can lead to significant changes in biological function. mdpi.com
Data Tables
Table 1: Structure-Activity Relationship Summary for Aldose Reductase Inhibition This table is based on findings from related Ganoderma acids.
| Structural Feature | Position | Importance for Activity | Reference |
| Hydroxyl Group | C-11 | Important Feature | its.ac.id, nih.gov, researchgate.net |
| Carboxyl Group | Side Chain | Essential for Recognition | its.ac.id, nih.gov, researchgate.net |
| Double Bond | C-20 and C-22 | Contributes to Improvement | its.ac.id, nih.gov, researchgate.net |
| Hydroxyl Groups | C-3, C-7, C-15 | Important for Potency (in Ganoderic Acid C2) | nih.gov, researchgate.net |
Table 2: Comparison of Related Lanostane Triterpenoids
| Compound Name | Carbon Skeleton | Key Structural Differences from Ganolucidic Acid B | Notable Bioactivity | Reference |
| Ganolucidic acid B | C30 Lanostane | - | Neuroprotective, Anti-tumor | mdpi.com, nih.gov |
| Ganoderic acid A | C30 Lanostane | Different oxygenation pattern on rings and side chain | Anti-tumor, Neuroprotective, Hepatoprotective | mdpi.com, nih.gov |
| Lucidenic acid A | C27 Lanostane | Shorter side chain, different oxygenation pattern | Antioxidant | nih.gov, mdpi.com |
| Ganoderic acid C2 | C30 Lanostane | Different oxygenation pattern (OH at C-3, C-7, C-15) | Aldose Reductase Inhibition | nih.gov |
Advanced Research Methodologies and Future Directions
Proteomic and Metabolomic Approaches for Target Identification and Pathway Mapping
Integrative "omics" technologies, particularly proteomics and metabolomics, are powerful tools for elucidating the complex biological mechanisms of Ganolucidic acid B. These approaches provide a global snapshot of the proteins and metabolites within a biological system, offering insights into how Ganolucidic acid B modulates cellular processes.
Proteomics involves the large-scale study of proteins, identifying and quantifying the entire proteome of a cell or tissue under specific conditions. By comparing the proteome of cells treated with Ganolucidic acid B to untreated cells, researchers can identify proteins whose expression levels change, suggesting they are either direct targets or part of a downstream pathway affected by the compound. nih.gov
Metabolomics complements this by analyzing the complete set of small-molecule metabolites. This can reveal shifts in metabolic pathways, such as energy metabolism or the synthesis of secondary metabolites, in response to Ganolucidic acid B. nih.gov
A combined proteomic and metabolomic analysis of Ganoderma lucidum at different growth stages revealed that the abundance of various triterpenoids, including Ganolucidic acid B, is tightly regulated. mdpi.com Ganolucidic acid B content was found to be highest during the pilus-stretching (PS) stage of the mushroom's growth. mdpi.com This type of integrated analysis helps to map the biosynthetic pathways responsible for its production, such as the mevalonate (B85504) (MVA) pathway, and identifies key enzymes like hydroxymethylglutaryl-CoA reductase (HMGR) as crucial for triterpenoid (B12794562) synthesis. mdpi.com Such studies have identified common pathways influenced by Ganoderma triterpenoids, including purine (B94841) metabolism, oxidative phosphorylation, and the biosynthesis of amino acids and other secondary metabolites. mdpi.com
By applying these methodologies to human cells or animal models, researchers can map the pathways perturbed by Ganolucidic acid B, identifying potential protein targets and understanding its mechanism of action on a systemic level.
Computational Chemistry and Molecular Docking Studies for Receptor Binding
Computational chemistry and molecular docking are indispensable in modern drug discovery for predicting and analyzing the interaction between a ligand, like Ganolucidic acid B, and its macromolecular target, typically a protein or enzyme. nih.gov These in silico methods allow researchers to visualize binding modes, predict binding affinity, and understand the structural basis of a compound's activity before undertaking more resource-intensive laboratory experiments.
The process involves creating a three-dimensional model of the target protein and virtually "docking" the Ganolucidic acid B molecule into its active site. The software then calculates the most likely binding conformation and estimates the binding energy, which correlates with the compound's inhibitory potential.
A notable application of this methodology demonstrated that Ganolucidic acid B has significant potential as an antibacterial agent. In a molecular docking study screening 80 compounds from Ganoderma species against three protein targets of Staphylococcus aureus, Ganolucidic acid B exhibited the strongest binding energy against the enzyme phosphotransacetylase. nih.gov This finding highlights a specific, promising target for Ganolucidic acid B's antibacterial activity.
While many docking studies focus on the more abundant ganoderic acids, the results provide a valuable framework for Ganolucidic acid B. For instance, studies on ganoderic acid B against HIV-1 protease have shown strong binding affinities, suggesting that triterpenoids from this class are promising candidates for antiviral research. researchgate.netsemanticscholar.org These computational predictions provide a strong rationale for pursuing Ganolucidic acid B in drug development programs, guiding the selection of biological assays for validation.
Table 1: Molecular Docking Predictions for Ganolucidic Acid B and Related Compounds
| Compound | Target Protein | Organism | Predicted Binding Energy (kcal/mol) | Key Finding | Reference |
|---|---|---|---|---|---|
| Ganolucidic acid B | Phosphotransacetylase | Staphylococcus aureus | -8.9 | Showed the strongest binding energy among 80 tested compounds, suggesting potent antibacterial activity. | nih.gov |
| Ganoderic Acid B | HIV-1 Protease | Human Immunodeficiency Virus 1 | -7.49 | Predicted better affinity than the standard drug nelfinavir, indicating potential as an anti-HIV agent. | semanticscholar.org |
Preclinical Pharmacokinetic Research and Bioavailability Enhancement Strategies
A critical step in drug development is understanding a compound's pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). porsolt.comstjude.org For natural products like Ganolucidic acid B, which are often characterized by poor water solubility and low oral bioavailability, this area of research is paramount. mdpi.com
Preclinical ADME studies are conducted to predict how a drug will behave in humans. porsolt.com
In Vitro ADME Assays: These are laboratory-based tests that assess properties like metabolic stability using liver microsomes or hepatocytes, plasma protein binding, and cell permeability (e.g., using Caco-2 cell monolayers). nih.govpharmaron.com These assays provide early indications of a compound's potential liabilities, such as rapid metabolism, which would lead to poor exposure in vivo. nih.gov
In Vivo ADME Studies: These studies are typically performed in rodent models (e.g., rats, mice) to provide quantitative data on the compound's fate in a whole organism. criver.combioivt.com Often utilizing a radiolabeled version of the compound, these studies measure key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach Cmax (Tmax), and total drug exposure over time (AUC). criver.com They also determine the primary routes of excretion (urine, feces) and can identify major metabolites. criver.com
While specific in vivo pharmacokinetic data for Ganolucidic acid B is not extensively published, research on structurally similar triterpenoids provides important clues. For example, a pharmacokinetic study in a rat model revealed that the oral bioavailability of ganoderic acid A was extremely low, at just 8.68%. mdpi.com Given the structural similarities, it is hypothesized that Ganolucidic acid B also faces significant bioavailability challenges. mdpi.com Future research must focus on conducting rigorous in vitro and in vivo ADME studies to precisely characterize its pharmacokinetic profile and identify the barriers to its systemic absorption.
The presumed poor aqueous solubility of Ganolucidic acid B is a major hurdle for its development as an oral therapeutic. Advanced formulation strategies are a key future direction to overcome this limitation. nih.gov The goal of these technologies is to enhance the dissolution rate and/or apparent solubility of the drug in the gastrointestinal tract. pharmoutsourcing.com
Key formulation strategies applicable to Ganolucidic acid B include:
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. pharmoutsourcing.comamericanpharmaceuticalreview.com When this mixture comes into contact with gastrointestinal fluids, it spontaneously forms a fine oil-in-water emulsion or microemulsion, keeping the drug in a solubilized state for absorption. pharmoutsourcing.com
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in its non-crystalline (amorphous) form within a polymer matrix. pharmoutsourcing.com The amorphous state has higher energy and thus greater solubility than the stable crystalline form. Technologies like spray drying or hot-melt extrusion are used to produce ASDs. pharmoutsourcing.com
Particle Size Reduction: Reducing the particle size of the drug increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation. pharmoutsourcing.com Techniques include micronization (to micrometer size) and nanonization, which creates nanocrystals (nanometer size). nih.gov
The development of such advanced formulations will be crucial for improving the oral bioavailability of Ganolucidic acid B and enabling its effective use in future clinical studies.
Investigation of Synergistic Effects with Other Natural Compounds or Modulators
A promising avenue of research is the investigation of Ganolucidic acid B in combination with other therapeutic agents to achieve synergistic effects. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can lead to increased efficacy, reduced dosages, and potentially overcoming drug resistance.
Research on the broader class of Ganoderma lucidum triterpenoids (GLTs) has already demonstrated the viability of this approach. For instance, preclinical studies have shown that co-encapsulating GLTs with conventional chemotherapeutic drugs (such as doxorubicin, paclitaxel, or cisplatin) into nanoparticle delivery systems leads to enhanced cytotoxicity against cancer cells compared to the individual agents alone. mdpi.com This combination therapy approach has been shown to improve antitumor activity and reduce drug resistance in experimental models. mdpi.com
Future studies should explore the synergistic potential of Ganolucidic acid B specifically. This could involve combining it with:
Conventional chemotherapeutics to enhance anti-cancer activity.
Antibiotics to potentiate their effects against resistant bacteria, inspired by its predicted activity against S. aureus. nih.gov
Other bioactive natural compounds from Ganoderma lucidum or other medicinal plants to leverage the complex interactions present in traditional remedies.
Development of Novel Analogs and Derivatives through Semi-Synthesis or Biotransformation
To improve the drug-like properties of Ganolucidic acid B, researchers are exploring its chemical modification to create novel analogs and derivatives. The goals of such modifications include enhancing potency, improving solubility and bioavailability, and reducing potential toxicity.
Two primary strategies are employed:
Semi-synthesis: This approach uses the natural product as a starting scaffold for chemical modifications. Research indicates that targeted modifications to the Ganolucidic acid B structure can enhance its properties. For example, acylation of its hydroxyl groups is a strategy to improve solubility, while oxidation at specific carbon positions can yield analogs with altered bioactivity. The feasibility of multi-step synthesis in this compound family has been demonstrated by the successful semi-synthesis of related triterpenoids, like ganodermanontriol, from the precursor lanosterol (B1674476). researchgate.netnih.gov
Biotransformation: This method uses microbial or enzymatic systems to carry out specific chemical reactions on the Ganolucidic acid B molecule. Biotransformation can produce unique derivatives that are difficult to achieve through conventional chemistry, often with high stereo- and regioselectivity.
The development of such novel derivatives is a key future direction, potentially yielding second-generation compounds with optimized therapeutic profiles based on the natural Ganolucidic acid B framework.
Emerging Applications in Specific Preclinical Disease Models
Ganolucidic acid B, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, is the subject of growing scientific interest. Preclinical research, utilizing a variety of in vitro and in vivo models, has begun to delineate its potential therapeutic applications across several disease categories. These investigations have primarily focused on its effects on cancer, inflammation, and to a lesser extent, neuroprotection and metabolic regulation.
Anti-Cancer Activity
The anti-neoplastic properties of Ganolucidic acid B have been explored in several preclinical cancer models. Research indicates that its primary mechanism involves the induction of apoptosis, or programmed cell death, in malignant cells.
In a significant in vivo study, Ganolucidic acid B was shown to reduce tumor volume in a mouse model where leukemia cells had been implanted. niscpr.res.in This reduction in tumor size was accompanied by an increase in apoptosis markers within the tumor tissue, suggesting that the compound effectively triggers cancer cell death. niscpr.res.in The mechanism of apoptosis induction is believed to involve the activation of key executioner proteins, specifically caspase-9 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP), a critical step in the apoptotic cascade. niscpr.res.in
In vitro studies have further substantiated the cytotoxic effects of Ganolucidic acid B against various human cancer cell lines. It has demonstrated activity against leukemia and has been identified as an active cytotoxic component in studies involving sarcoma and Lewis lung carcinoma cells. nih.gov While many triterpenoids from Ganoderma lucidum are studied for their anti-cancer potential, Ganolucidic acid B is consistently noted among the bioactive constituents. nih.govgwdg.de
Anti-Inflammatory Effects
Ganolucidic acid B has demonstrated notable anti-inflammatory activity in preclinical models. Its mechanism of action centers on the inhibition of key inflammatory mediators and pathways.
Studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW264.7, are common models for assessing anti-inflammatory potential. nih.govmdpi.comccs.ca In this model, Ganolucidic acid B has been shown to reduce the production of nitric oxide (NO), a pro-inflammatory molecule. niscpr.res.in This inhibitory effect is crucial as excessive NO production is a hallmark of chronic inflammatory conditions.
The anti-inflammatory action of Ganolucidic acid B is also attributed to its ability to modulate cytokines, the signaling molecules of the immune system. Research has shown it can decrease the release of pro-inflammatory cytokines. niscpr.res.in This is likely achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. niscpr.res.innih.gov By blocking NF-κB activation, Ganolucidic acid B can effectively mitigate the broader inflammatory cascade. niscpr.res.in An in vivo model of induced inflammation further confirmed these effects, where administration of the compound led to reduced swelling and decreased infiltration of inflammatory cells into the tissue. niscpr.res.in
Neuroprotective and Metabolic Disease Research
The application of Ganolucidic acid B in preclinical models of neurodegenerative and metabolic diseases is less defined compared to its role in cancer and inflammation. While the broader extracts of Ganoderma lucidum and other related triterpenoids, such as Ganoderic acid A, have been investigated for neuroprotective effects in models of Alzheimer's disease and neuroinflammation, specific studies focusing on Ganolucidic acid B are limited. nih.govnih.govnih.gov One study noted that Ganolucidic acid B was inactive against acetylcholinesterase (AChE), an enzyme targeted in Alzheimer's therapy. mdpi.com
Similarly, in the context of metabolic disorders, various Ganoderma extracts have shown promise in animal models of diabetes by potentially modulating glucose metabolism and lipid levels. nih.govmdpi.comtandfonline.com However, direct preclinical evidence detailing the specific effects of Ganolucidic acid B in models of diabetes, dyslipidemia, or metabolic syndrome remains scarce. niscpr.res.in
The following table summarizes the key findings from preclinical research on Ganolucidic acid B.
| Disease Model Category | Specific Model Used | Key Research Findings | Proposed Mechanism of Action |
| Cancer | Mice with implanted leukemia cells (in vivo) | Significantly reduced tumor volume; increased apoptosis markers in tumor tissue. niscpr.res.in | Induction of apoptosis. niscpr.res.in |
| Various cancer cell lines (in vitro) | Exhibits cytotoxic effects. nih.gov | Induction of apoptosis via activation of caspase-9 and caspase-3, leading to PARP cleavage. niscpr.res.in | |
| Inflammation | Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells (in vitro) | Inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines. niscpr.res.in | Inhibition of the NF-κB signaling pathway. niscpr.res.in |
| Animal model of induced inflammation (in vivo) | Reduced swelling and pain behaviors; decreased inflammatory cell infiltration. niscpr.res.in | Mitigation of inflammatory responses. niscpr.res.in |
Q & A
Q. What strategies optimize the bioactivity of Ganolucidic acid B through structural modification?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., hydroxylation at C-12 or C-20) and testing via enzymatic assays. For example, 20-hydroxy GA G (CAS 400604-12-8) showed altered binding affinities in HIV-1 protease models .
Q. How can computational modeling improve the prediction of Ganolucidic acid B’s pharmacokinetics?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) assess stability in lipid bilayers. ADMET predictions (absorption, distribution, metabolism, excretion, toxicity) use tools like SwissADME to evaluate CYP3A4 induction potential .
Q. What experimental designs mitigate discrepancies between in vitro and in vivo efficacy of Ganolucidic acid B?
- Methodological Answer : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with target engagement. For example, in vivo studies on murine models should include bioavailability assessments (e.g., oral vs. intravenous administration) .
Q. How do researchers evaluate synergistic effects of Ganolucidic acid B with other triterpenoids?
- Methodological Answer : Combinatorial assays (e.g., checkerboard synergy testing) quantify interactions using fractional inhibitory concentration (FIC) indices. Network pharmacology identifies shared targets (e.g., JUN, ADRB2) in pathways like NSCLC progression .
Key Considerations for Experimental Design
- Reproducibility : Document detailed protocols for extraction, chromatography, and bioassays per guidelines in Beilstein Journal of Organic Chemistry (e.g., reporting purity thresholds and spectral data) .
- Data Validation : Use positive controls (e.g., nelvinavir for HIV-1 protease assays) and validate statistical power via sample size calculations .
- Ethical Compliance : Adhere to Open Access licensing (e.g., CC-BY-SA 3.0) when sharing raw data or computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
